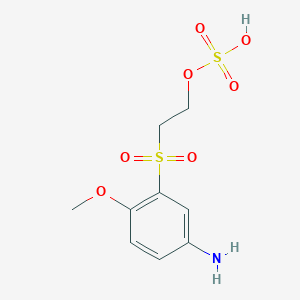
3'-Guanylic acid, 5'-O-(bis(4-methoxyphenyl)phenylmethyl)-2'-deoxy-N-(2-methyl-1-oxopropyl)-, 4-chlorophenyl 2-cyanoethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
IBU-DMT-DEOXYGUANOSINE TRIESTER, also known as N2-Isobutyryl-5’-O-(4,4’-dimethoxytrityl)-2’-deoxyguanosine, is a chemically modified nucleoside. This compound is widely used in the field of oligonucleotide synthesis, particularly in the preparation of DNA and RNA sequences. The modifications on the guanosine molecule enhance its stability and facilitate its incorporation into oligonucleotides.
Vorbereitungsmethoden
The synthesis of IBU-DMT-DEOXYGUANOSINE TRIESTER involves several steps. The starting material is typically a deoxyribonucleoside, which undergoes protection of the hydroxyl groups and the amino group. The 5’-hydroxyl group is protected with a dimethoxytrityl (DMT) group, while the amino group at the N2 position is protected with an isobutyryl group. The synthesis is carried out using phosphoramidite chemistry, which involves the formation of a phosphite triester intermediate that is subsequently oxidized to form the desired phosphotriester linkage .
Analyse Chemischer Reaktionen
IBU-DMT-DEOXYGUANOSINE TRIESTER undergoes various chemical reactions, including:
Oxidation: The phosphite triester intermediate is oxidized to form the phosphotriester linkage.
Deprotection: The DMT and isobutyryl protecting groups are removed under acidic and basic conditions, respectively.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nucleophilic sites on the guanosine molecule react with electrophiles
Common reagents used in these reactions include dichloroacetic acid for DMT deprotection and tetrabutylammonium fluoride for the removal of the TBDMS group .
Wissenschaftliche Forschungsanwendungen
IBU-DMT-DEOXYGUANOSINE TRIESTER is extensively used in scientific research, particularly in the synthesis of oligonucleotides. Its applications include:
Chemistry: Used in the synthesis of DNA and RNA sequences for various research purposes.
Biology: Facilitates the study of genetic sequences and the development of genetic probes.
Medicine: Used in the development of therapeutic oligonucleotides for gene therapy and antisense therapy.
Industry: Employed in the production of synthetic genes and other biotechnological applications
Wirkmechanismus
The mechanism of action of IBU-DMT-DEOXYGUANOSINE TRIESTER involves its incorporation into oligonucleotides during the synthesis process. The protecting groups on the molecule ensure that the reactive sites are selectively activated during the synthesis, allowing for the formation of the desired oligonucleotide sequence. The DMT group protects the 5’-hydroxyl group, preventing unwanted reactions, while the isobutyryl group protects the amino group at the N2 position .
Vergleich Mit ähnlichen Verbindungen
IBU-DMT-DEOXYGUANOSINE TRIESTER is unique due to its specific protecting groups, which provide enhanced stability and selectivity during oligonucleotide synthesis. Similar compounds include:
- N2-Isobutyryl-5’-O-(4,4’-dimethoxytrityl)-2’-deoxyadenosine
- N2-Isobutyryl-5’-O-(4,4’-dimethoxytrityl)-2’-deoxycytidine
- N2-Isobutyryl-5’-O-(4,4’-dimethoxytrityl)-2’-deoxyuridine .
These compounds share similar protecting groups but differ in the nucleobase, which affects their incorporation and stability in oligonucleotide synthesis.
Eigenschaften
CAS-Nummer |
71100-72-6 |
|---|---|
Molekularformel |
C44H44ClN6O10P |
Molekulargewicht |
883.3 g/mol |
IUPAC-Name |
[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[2-(2-methylpropanoylamino)-6-oxo-1H-purin-9-yl]oxolan-3-yl] (4-chlorophenyl) 2-cyanoethyl phosphate |
InChI |
InChI=1S/C44H44ClN6O10P/c1-28(2)41(52)49-43-48-40-39(42(53)50-43)47-27-51(40)38-25-36(61-62(54,58-24-8-23-46)60-35-21-15-32(45)16-22-35)37(59-38)26-57-44(29-9-6-5-7-10-29,30-11-17-33(55-3)18-12-30)31-13-19-34(56-4)20-14-31/h5-7,9-22,27-28,36-38H,8,24-26H2,1-4H3,(H2,48,49,50,52,53)/t36-,37+,38+,62?/m0/s1 |
InChI-Schlüssel |
JTRDVFUNZRHAMU-VLECPGNFSA-N |
Isomerische SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3C[C@@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(=O)(OCCC#N)OC7=CC=C(C=C7)Cl |
Kanonische SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3CC(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(=O)(OCCC#N)OC7=CC=C(C=C7)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Stibine, tris[[(isooctylthio)acetyl]oxy]-](/img/structure/B13760221.png)

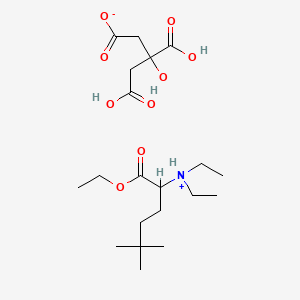
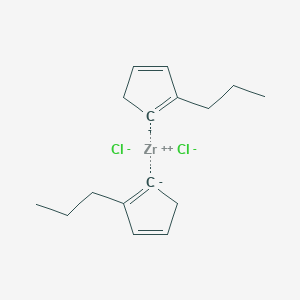
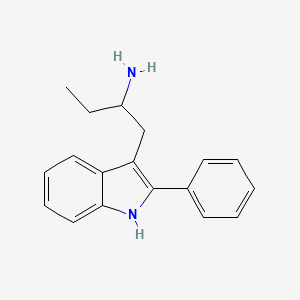
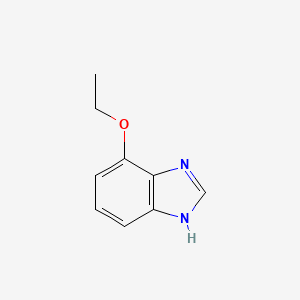

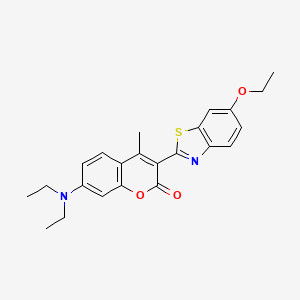
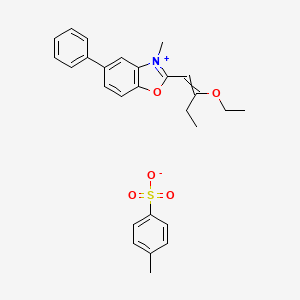
![[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]methanamine](/img/structure/B13760273.png)

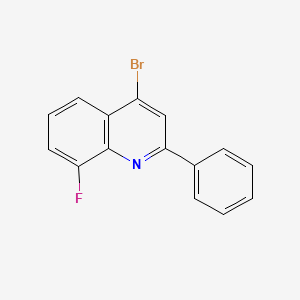
![4-[(E)-[4-(diethylamino)phenyl]methylideneamino]-3-pyridin-2-yl-1H-1,2,4-triazole-5-thione](/img/structure/B13760284.png)
